3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Research on new derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, including those with similar structures to 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has shown promising antibacterial and antifungal properties. For instance, a study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their activities against various strains of bacteria and fungi. The findings revealed that certain derivatives exhibited significant antifungal activity against Candida species, surpassing that of fluconazole, and displayed superior antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).
Green Synthesis Approaches
Another study focused on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, representing a greener and more efficient method for producing these compounds. This approach minimizes the steps and simplifies the purification process, highlighting the environmental and practical benefits of such methodologies in pharmaceutical chemistry (Shi et al., 2018).
Anticancer Properties
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. A specific study detailed the microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids, demonstrating significant cytotoxicity against human cancer cell lines. This research underscores the potential of such compounds in developing new cancer therapies (Hosamani et al., 2015).
Fungicidal Activity
The fungicidal activity of new thienopyridopyrimidine derivatives was investigated, showing effectiveness against agricultural pathogens. These studies contribute to the development of novel fungicides that could help manage crop diseases, thereby supporting food security (Liu & He, 2012).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies on bicyclic thiophene derivatives related to this compound have been conducted to understand their structural properties better. These studies provide insights into the through-space H–F coupling, which is essential for elucidating the structure and dynamics of such compounds (Hirohashi et al., 1976).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound also targets EZH2 , a gene that plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . As an EZH2 inhibitor, it interferes with the function of the EZH2 gene, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer .
Pharmacokinetics
Its significant antimycobacterial and antitumor activities suggest that it has favorable adme properties that allow it to reach its targets in effective concentrations .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . It also shows remarkable antitumor activity against various cancer cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMYWZMANPKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.